molecular formula C15H30O7 B1673976 Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 518044-32-1

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B1673976
CAS No.: 518044-32-1
M. Wt: 322.39 g/mol
InChI Key: FJRDXEGYAVAMLB-UHFFFAOYSA-N
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Description

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate: is a heterobifunctional, PEGylated crosslinker. It features a hydroxyl group at one end and a tert-butyl-protected carboxylic acid at the other. This compound is known for its hydrophilic polyethylene glycol (PEG) linker, which facilitates solubility in biological applications .

Mechanism of Action

Target of Action

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.

Mode of Action

This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .

Pharmacokinetics

As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

It is known that it can be used for bioconjugation This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Given its use in bioconjugation , it may influence cell function by interacting with various cellular components

Molecular Mechanism

It is known to be used in bioconjugation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate typically involves the reaction of polyethylene glycol (PEG) with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate: Features an amino group instead of a hydroxyl group.

    tert-Butyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate: Contains a longer PEG chain.

Uniqueness

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific PEG chain length and functional groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring solubility and bioconjugation .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDXEGYAVAMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 300 mL of anhydrous THF was added 80 mg (0.0025 mol) of sodium metal and 128 mL of tetraethylene glycol 4a (0.94 mol) with stirring (Seitz and Kunz, J. Org. Chem., 62:813-826 (1997)). After the sodium had completely dissolved, tert-butyl acrylate (24 mL, 0.33 mol) was added. The solution was stirred for 20 hrs at room temperature and neutralized with 8 mL of 1.0 M HCl. The solvent was removed in vacuo and the residue was suspended in brine (250 mL) and extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with brine (100 mL) then water (100 mL), dried over sodium sulfate, and the solvent was removed. The resulting colorless oil was dried under vacuum to give 77.13 g (73% yield) of product 9a (FIG. 7). 1H NMR: 1.40 (s, 9H), 2.49 (t, 2H, J=6.4 Hz), 3.59-3.73 (m, 18H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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